molecular formula C18H22Cl2N2OS B13751279 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride CAS No. 62674-77-5

2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride

Cat. No.: B13751279
CAS No.: 62674-77-5
M. Wt: 385.3 g/mol
InChI Key: LMJHYIILVGMBAN-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a dimethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride typically involves multiple steps, starting with the formation of the thioether linkage. One common method involves the reaction of 4-chlorothiophenol with an appropriate benzyl halide under basic conditions to form the thioether. This intermediate is then reacted with a dimethylaminoethyl halide in the presence of a base to introduce the dimethylaminoethyl side chain. The final step involves the acylation of the resulting amine with a suitable acyl chloride to form the benzeneacetamide structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
  • 2-((4-Methylphenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
  • 2-((4-Fluorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride

Uniqueness

2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

62674-77-5

Molecular Formula

C18H22Cl2N2OS

Molecular Weight

385.3 g/mol

IUPAC Name

[4-amino-3-[2-(4-chlorophenyl)sulfanylphenyl]-4-oxobutyl]-dimethylazanium;chloride

InChI

InChI=1S/C18H21ClN2OS.ClH/c1-21(2)12-11-16(18(20)22)15-5-3-4-6-17(15)23-14-9-7-13(19)8-10-14;/h3-10,16H,11-12H2,1-2H3,(H2,20,22);1H

InChI Key

LMJHYIILVGMBAN-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC(C1=CC=CC=C1SC2=CC=C(C=C2)Cl)C(=O)N.[Cl-]

Origin of Product

United States

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